molecular formula C16H13N3O2 B6523108 N-(6-methoxyquinolin-8-yl)nicotinamide CAS No. 19275-71-9

N-(6-methoxyquinolin-8-yl)nicotinamide

Cat. No.: B6523108
CAS No.: 19275-71-9
M. Wt: 279.29 g/mol
InChI Key: ZWJRCYOUDPYYAQ-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)nicotinamide is a compound that combines the structural features of quinoline and nicotinamide. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism. The combination of these two moieties results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide typically involves the following steps:

    Preparation of 6-methoxyquinoline: This can be achieved through the methoxylation of quinoline using methanol in the presence of a catalyst.

    Formation of 6-methoxyquinolin-8-amine: The 6-methoxyquinoline is then subjected to nitration followed by reduction to yield 6-methoxyquinolin-8-amine.

    Coupling with nicotinic acid: The final step involves the coupling of 6-methoxyquinolin-8-amine with nicotinic acid or its derivatives under appropriate reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of fluorescent sensors and other analytical tools.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide with applications in fluorescent sensors.

    Nicotinamide: A form of vitamin B3 with roles in cellular metabolism and DNA repair.

    8-aminoquinoline: A class of compounds with antimalarial activity.

Uniqueness

This compound is unique due to its combined structural features of quinoline and nicotinamide, which confer a broad spectrum of biological activities. Its potential as an antimalarial, anti-inflammatory, and anticancer agent makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJRCYOUDPYYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877951
Record name Nicotinamide, N-(6-methoxy-8-quinolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19275-71-9
Record name Nicotinamide, N-(6-methoxy-8-quinolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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